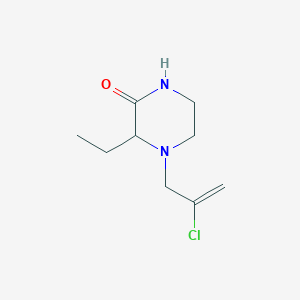![molecular formula C16H19N5O B7593455 2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide](/img/structure/B7593455.png)
2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide, commonly known as CTAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTAP is a selective antagonist of the μ-opioid receptor, which is a protein found in the central nervous system that plays a critical role in pain management, reward, and addiction.
Mécanisme D'action
CTAP is a selective antagonist of the μ-opioid receptor, which means that it binds to the receptor and prevents the activation of downstream signaling pathways. The μ-opioid receptor is a G protein-coupled receptor that is activated by endogenous opioid peptides, such as endorphins and enkephalins. By blocking the activation of the μ-opioid receptor, CTAP can modulate the effects of these peptides on pain, reward, and addiction.
Biochemical and Physiological Effects
CTAP has been shown to produce a range of biochemical and physiological effects, including the modulation of pain sensitivity, reward, and addiction. By blocking the activation of the μ-opioid receptor, CTAP can reduce the analgesic effects of endogenous opioid peptides, leading to increased pain sensitivity. CTAP has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, suggesting that it may have potential applications in the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTAP is its selectivity for the μ-opioid receptor, which allows for the specific modulation of this receptor without affecting other opioid receptors. CTAP is also relatively easy to synthesize and purify, making it a useful tool for scientific research. However, one limitation of CTAP is its relatively low potency compared to other μ-opioid receptor antagonists, such as naloxone and naltrexone.
Orientations Futures
There are several future directions for research on CTAP and its potential applications in scientific research. One area of interest is the development of more potent and selective μ-opioid receptor antagonists based on the structure of CTAP. Another area of research is the study of the effects of CTAP on other opioid receptors and their downstream signaling pathways. Finally, CTAP may have potential applications in the treatment of pain and addiction, and further research is needed to explore these possibilities.
Conclusion
In conclusion, CTAP is a chemical compound that has been extensively studied for its potential applications in scientific research. CTAP is a selective antagonist of the μ-opioid receptor, which allows for the specific modulation of this receptor without affecting other opioid receptors. CTAP has been shown to produce a range of biochemical and physiological effects, including the modulation of pain sensitivity, reward, and addiction. Despite its limitations, CTAP remains a useful tool for scientific research, and there are several future directions for research on this compound and its potential applications.
Méthodes De Synthèse
The synthesis of CTAP involves several steps, including the reaction of 3-cyanophenylhydrazine with ethyl acetoacetate to form 3-(3-cyanophenyl)-5-methyl-1H-1,2,4-triazole, followed by the reaction of the latter with diethylamine and acetyl chloride to form CTAP. The purity and yield of CTAP can be improved by using appropriate purification techniques, such as column chromatography.
Applications De Recherche Scientifique
CTAP has been studied extensively for its potential applications in scientific research. One of the most significant areas of research is the study of the μ-opioid receptor and its role in pain management, addiction, and reward. CTAP has been used to study the effects of μ-opioid receptor antagonism on these processes, providing valuable insights into the underlying mechanisms.
Propriétés
IUPAC Name |
2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-4-20(5-2)15(22)11-21-12(3)18-19-16(21)14-8-6-7-13(9-14)10-17/h6-9H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFLRCSFIUEARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=NN=C1C2=CC=CC(=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)

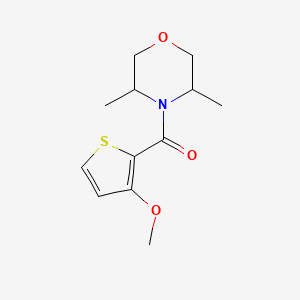
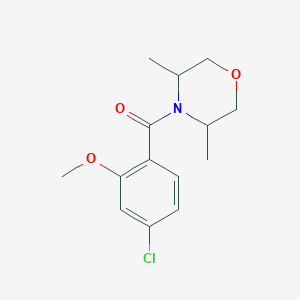

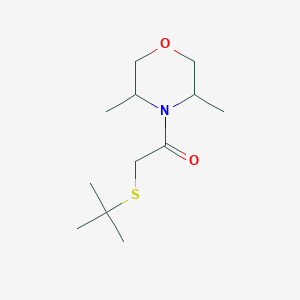



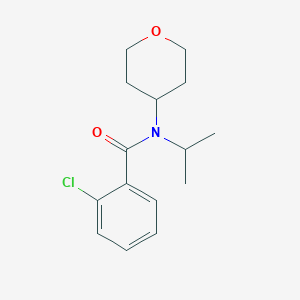

![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)
